N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline
Description
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline is a substituted aniline derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions and an aniline ring bearing methyl groups at the 3- and 4-positions. This method aligns with reported procedures for related N-benzyl aniline derivatives, such as N-(2,4-dichlorobenzyl)-N-methylformamide, which achieved a 44.2% yield under optimized reaction conditions .
Although specific data on its optical or catalytic behavior are absent in the evidence, structurally similar Schiff bases (e.g., nitro-substituted benzylidene anilines) exhibit notable third-order nonlinear optical (NLO) properties, suggesting possible photonic applications for this compound if conjugated systems are present .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMVVRDKNPIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline typically involves the following steps:
Nitration of 2,4-dichlorotoluene: The starting material, 2,4-dichlorotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4-dichloro-3-nitrotoluene.
Reduction of the nitro group: The nitro group in 2,4-dichloro-3-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4-dichloro-3-aminotoluene.
Alkylation: The final step involves the alkylation of 2,4-dichloro-3-aminotoluene with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, amines in organic solvents.
Major Products Formed
Oxidation: Quinones, chlorinated quinones.
Reduction: Amines, chlorinated amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Parameters of Structurally Similar Compounds
Key Observations:
Substituent Position Effects :
- The 2,4-dichloro substitution on the benzyl group (target compound) vs. 3,4-dichloro (analog) alters electronic and steric profiles. For example, 3,4-dichlorobenzyl chloride is classified as hazardous (UN 3261), suggesting similar handling precautions for the target compound .
- Methyl group positions on the aniline ring (e.g., 3,4-dimethyl vs. 2,5-dimethyl) influence solubility and degradation pathways. 3,4-Dimethylaniline (3,4-DMA) degrades predominantly via chlorinated reactive species in photoelectrocatalytic systems, a pathway likely shared by the target compound .
Synthetic Yields :
- While direct synthesis data for the target compound are unavailable, related N-benzyl derivatives (e.g., N-(2,4-dichlorobenzyl)-N-methylformamide) achieve moderate yields (44.2%) under rapid reaction conditions (10 minutes) .
Analytical Challenges :
- Gas chromatography (GC) struggles to resolve isomers like 2,4-/3,4-dimethylaniline, necessitating LC/MS-MS for accurate quantification . This highlights the importance of advanced analytical techniques for characterizing the target compound and its analogs.
Environmental and Degradation Behavior
- 3,4-Dimethylaniline (3,4-DMA): In photoelectrocatalytic systems, 3,4-DMA degradation is driven by chlorinated reactive species (87.55% contribution) rather than hydroxyl radicals (7.9%) . The target compound’s dichlorobenzyl group may further enhance chlorine-mediated degradation, forming intermediates like dichlorinated phenols or carboxylic acids.
- Chlorinated Byproducts : Compounds with ortho-chlorinated aniline groups are undetectable by certain GC methods, complicating environmental monitoring .
Optical and Electronic Properties
- NLO Potential: Schiff base analogs (e.g., nitrobenzylidene anilines) exhibit significant third-order NLO responses due to extended π-conjugation and electron donor-acceptor groups . While the target compound lacks nitro groups, its dichlorobenzyl and dimethylaniline moieties may still support moderate NLO activity, warranting further study.
Biological Activity
N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline is an organic compound belonging to the class of anilines, characterized by its unique chemical structure that includes a dichlorobenzyl group and dimethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.
Chemical Structure and Properties
The molecular formula of this compound is C12H12Cl2N. The presence of chlorine atoms at the 2 and 4 positions of the benzyl group contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
- Bacterial Activity : The compound has shown inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 32-64 µg/mL .
- Fungal Activity : Its antifungal properties have been confirmed against species like Candida albicans, with MIC values reported at approximately 64 µg/mL .
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with nucleic acid synthesis. This is consistent with findings from similar compounds in the aniline class that exhibit similar mechanisms .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the compound's efficacy against a panel of microbial strains. Results indicated that it inhibited growth effectively at concentrations lower than those required for conventional antibiotics .
- Toxicological Assessment : Another study assessed the cytotoxicity of this compound on human cell lines. The results showed that while it exhibited antimicrobial properties, higher concentrations could lead to cytotoxic effects on human cells .
Research Findings Table
Future Directions
Given its promising biological activity, further research into this compound is warranted. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise mechanisms underlying its antimicrobial effects.
- Structural Modifications : Exploring derivatives of this compound to enhance efficacy and reduce toxicity.
Q & A
Basic: What are the standard synthetic routes for N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline?
Methodological Answer:
The compound is typically synthesized via alkylation of 3,4-dimethylaniline with 2,4-dichlorobenzyl halides (e.g., bromide or chloride). A representative procedure involves:
Alkylation Reaction: React 3,4-dimethylaniline with 2,4-dichlorobenzyl bromide in a polar aprotic solvent (e.g., dichloroethane) under basic conditions (e.g., NaHCO₃) to facilitate nucleophilic substitution .
Purification: Isolate the product via column chromatography or recrystallization.
Validation: Confirm structure using NMR and mass spectrometry. For analogous compounds, crystallographic data (e.g., X-ray diffraction) has been used to resolve stereochemical ambiguities .
Key Considerations:
- Substrate reactivity may vary with halogen leaving groups (bromide > chloride) .
- Side products (e.g., di-alkylated amines) can form if stoichiometry is not tightly controlled .
Basic: How is this compound characterized in research settings?
Methodological Answer:
Standard characterization includes:
Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing Cl groups) .
- MS (ESI or EI): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Chromatography:
- HPLC-MS/MS: Detect trace impurities or degradation products, as demonstrated for structurally similar dimethylaniline derivatives .
Crystallography: For absolute configuration determination, single-crystal X-ray diffraction is preferred, though this requires high-purity samples .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Oxidative Degradation: The 3,4-dimethylaniline moiety is prone to oxidation under acidic or high-temperature conditions, forming intermediates like 2,4-dimethylaniline and nitroaromatic compounds. Kinetic studies suggest degradation pathways involve decarboxylation and phenyl ring cleavage .
- Storage: Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation.
- Safety: Use PPE (gloves, goggles) due to potential irritancy, as inferred from safety protocols for structurally related dimethylaniline derivatives .
Advanced: How can catalytic methods optimize continuous synthesis of this compound?
Methodological Answer:
- Catalyst Design: Heterogeneous catalysts (e.g., Pd/C or zeolites) enhance alkylation efficiency and reduce side reactions. For analogous compounds, catalyst supports with high surface area (e.g., γ-Al₂O₃) improve yield by 15–20% .
- Flow Chemistry: Implement continuous reactors to:
Data-Driven Optimization:
- Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time.
Advanced: What are the oxidative degradation pathways of this compound?
Methodological Answer:
- Mechanism: Under oxidative conditions (e.g., K₂FeO₄ in acidic media):
- Amide and methyl groups on the benzene ring oxidize sequentially.
- Formation of 4-nitroisophthalic acid followed by decarboxylation to nitrobenzene.
3. Ring Cleavage: Breakdown into small hydrocarbons (e.g., acetic acid, CO₂) via radical intermediates .
Analytical Validation:
- Track degradation using LC-QTOF-MS to identify transient intermediates .
Advanced: How do substituent effects influence the alkylation mechanism of 3,4-dimethylaniline with dichlorobenzyl halides?
Methodological Answer:
- Electronic Effects: Electron-withdrawing Cl groups on the benzyl halide increase electrophilicity, accelerating the SN2 mechanism. Steric hindrance from 2,4-dichloro substitution may reduce reaction rates compared to monosubstituted analogs .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 25–30% compared to nonpolar solvents .
Contradictions in Data:
- Some studies report competing elimination pathways (E2) with bulkier bases (e.g., t-BuOK), leading to alkene byproducts. Mitigate this by using milder bases (NaHCO₃) .
Advanced: What analytical challenges arise in detecting trace byproducts during synthesis?
Methodological Answer:
- Challenge: Low-abundance byproducts (e.g., di-alkylated amines, oxidation products) require high-sensitivity methods.
- Solution:
Validation:
- Compare retention times and fragmentation patterns with synthetic standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
